4-(Azidomethyl)-2-(1-methylethyl)thiazole
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Overview
Description
4-(Azidomethyl)-2-(1-methylethyl)thiazole is a heterocyclic compound containing a thiazole ring substituted with an azidomethyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-2-(1-methylethyl)thiazole typically involves the introduction of the azidomethyl group onto a thiazole ring. One common method is the nucleophilic substitution reaction where a halomethylthiazole is treated with sodium azide under suitable conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the presence of the azide group, which can be explosive under certain conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-2-(1-methylethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile compounds.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azidomethyl group can participate in substitution reactions, such as nucleophilic substitution to form different functionalized thiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Sodium azide (NaN₃) is commonly used for introducing the azide group.
Major Products
Oxidation: Nitrothiazoles or nitrile derivatives.
Reduction: Aminothiazoles.
Substitution: Various functionalized thiazoles depending on the substituent introduced.
Scientific Research Applications
4-(Azidomethyl)-2-(1-methylethyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-2-(1-methylethyl)thiazole depends on its application. In biological systems, the azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and drug delivery systems. The thiazole ring can interact with various biological targets, potentially inhibiting enzymes or binding to DNA.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-2-(1-methylethyl)thiazole: Similar structure but with a bromomethyl group instead of an azidomethyl group.
4-(Chloromethyl)-2-(1-methylethyl)thiazole: Contains a chloromethyl group.
4-(Hydroxymethyl)-2-(1-methylethyl)thiazole: Contains a hydroxymethyl group.
Uniqueness
4-(Azidomethyl)-2-(1-methylethyl)thiazole is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for click chemistry applications. This makes it particularly valuable in fields requiring specific and stable linkages, such as bioconjugation and materials science.
Properties
IUPAC Name |
4-(azidomethyl)-2-propan-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-5(2)7-10-6(4-12-7)3-9-11-8/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKFBPLILRQLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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